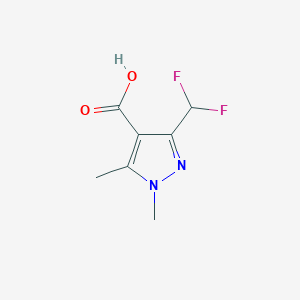

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical compounds with potential biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and the presence of the difluoromethyl group can significantly influence the chemical and physical properties of the molecule .

Synthesis Analysis

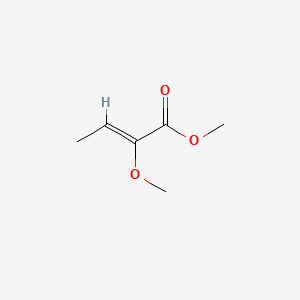

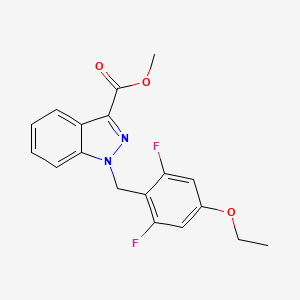

The synthesis of related pyrazole carboxylic acids typically involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared starting from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, achieving an overall yield of 52% and a purity of 98% as determined by HPLC . Another example is the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate, which involved Claisen condensation, cyclization, deamination, and hydrolysis, with an improved yield of 97.1% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, with the experimental data supported by density functional theory (DFT) calculations . Similarly, the crystal and molecular structures of dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates were elucidated using single-crystal X-ray diffraction, revealing insights into the rearrangement processes of these compounds .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical reactions, including functionalization and cycloaddition. For instance, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were obtained depending on the reaction conditions . Additionally, pyrazole carboxylic acids can participate in [3+2] cycloaddition reactions to form pyrazolidine derivatives, as demonstrated by the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. For example, the presence of substituents such as difluoromethyl groups can affect the acidity, reactivity, and biological activity of these compounds. The antifungal activity of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was evaluated, with some compounds showing higher activity than the commercial fungicide boscalid . The solid-state properties, including polymorphism and proton transfer, of unsubstituted pyrazole-4-carboxylic acids were also investigated using crystallography and solid-state NMR9.

Applications De Recherche Scientifique

Structural and Spectral Investigations

Studies on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal insights into their structural and spectral properties. These compounds undergo detailed characterization through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the importance of understanding the molecular structure for potential applications in designing more effective compounds (Viveka et al., 2016).

Reactivity and Fluorination Methods

Research on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, showcases methods to introduce fluorine atoms into the molecule. This process is crucial for creating compounds with enhanced properties for pharmaceutical and material science applications (Yuan et al., 2017).

Coordination Chemistry and Complex Formation

The study of metal complexes with pyrazole derivatives, such as the synthesis and crystal structure analysis of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand, expands our understanding of the coordination chemistry of pyrazoles. These findings are instrumental in the development of metal-organic frameworks, catalysts, and other coordination compounds (Jacimovic et al., 2015).

Hydrogen Bonding and Proton Transfer

Investigations into hydrogen bonding and proton transfer in complexes formed by pyrazoles with other molecules offer insights into the intermolecular interactions that govern the stability and reactivity of these compounds. Such studies are fundamental for designing drugs and materials with specific interaction properties (Castaneda et al., 2003).

Fluorescent Properties and Material Applications

Research on the synthesis and fluorescent property evaluation of pyrazoline derivatives indicates the potential use of pyrazole compounds in developing fluorescent materials for sensors, imaging, and electronic devices (Hasan et al., 2011).

Mécanisme D'action

Target of Action

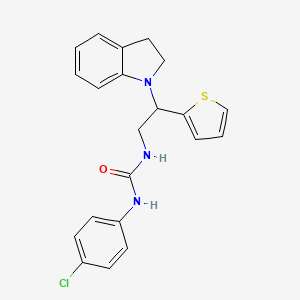

Similar compounds have been shown to interact with proteins such as ampicillin-ctx-m-15

Mode of Action

It has been suggested that similar compounds may interact with their targets through hydrogen bonding and π-ring interactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing biological processes.

Result of Action

Similar compounds have been found to have various biological effects, such as anti-inflammatory and anticancer activity

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Pyrazoles and their derivatives can have varying levels of toxicity based on their specific structures . The specific safety and hazard information for “1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is not available in the sources I found.

Propriétés

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPXAEUIPJRMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)